![molecular formula C18H17N3OS B13409278 2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Mercapto-benzoimidazol-1-yl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone: is a complex organic compound that features a benzoimidazole ring substituted with a mercapto group and an indole ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Mercapto-benzoimidazol-1-yl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with carbon disulfide under basic conditions to form 2-mercapto-benzimidazole.
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the 2-mercapto-benzimidazole with the indole derivative through a nucleophilic substitution reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The mercapto group in the benzoimidazole ring can undergo oxidation to form disulfides.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms in the indole and benzoimidazole rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Disulfides.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for metal ions in biochemical assays.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive functional groups.
作用機序
The mechanism of action of 2-(2-Mercapto-benzoimidazol-1-yl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone involves its interaction with biological targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The indole ring can interact with aromatic residues in proteins through π-π stacking interactions, affecting protein function.
類似化合物との比較
Similar Compounds
2-Mercapto-benzimidazole: Lacks the indole moiety.
2-Methyl-indole: Lacks the benzoimidazole moiety.
1-(2-Mercapto-benzoimidazol-1-yl)-ethanone: Lacks the indole moiety.
Uniqueness
The uniqueness of 2-(2-Mercapto-benzoimidazol-1-yl)-1-(2-methyl-2,3-dihydro-indol-1-yl)-ethanone lies in its combined structural features of both benzoimidazole and indole rings, which provide a diverse range of chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C18H17N3OS |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(2-sulfanylidene-3H-benzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C18H17N3OS/c1-12-10-13-6-2-4-8-15(13)21(12)17(22)11-20-16-9-5-3-7-14(16)19-18(20)23/h2-9,12H,10-11H2,1H3,(H,19,23) |
InChIキー |
MEQYQCQGGGIXEB-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C4=CC=CC=C4NC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


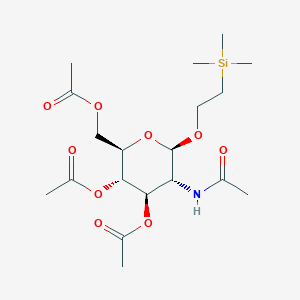
![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
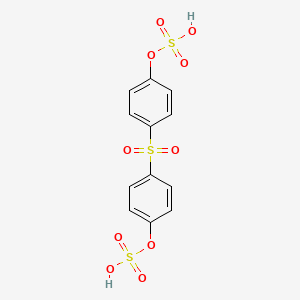
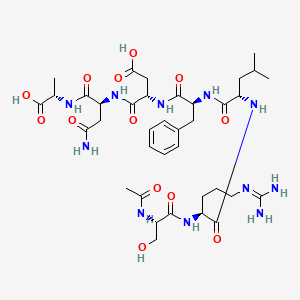
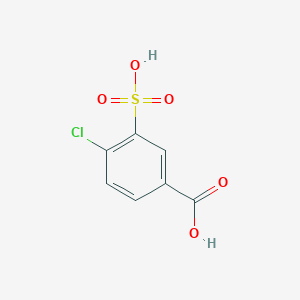
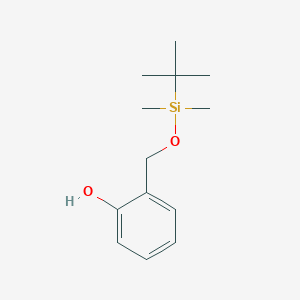
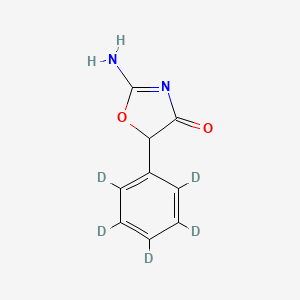

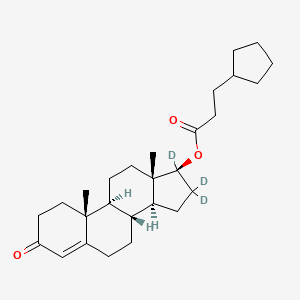
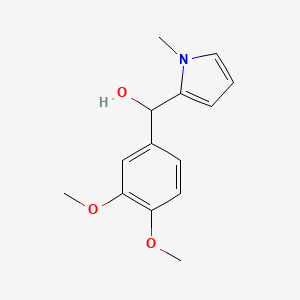
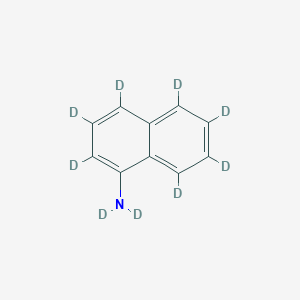
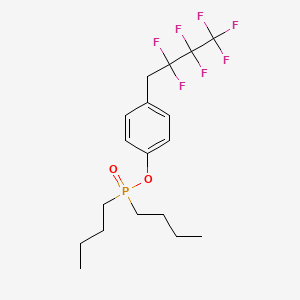
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)

